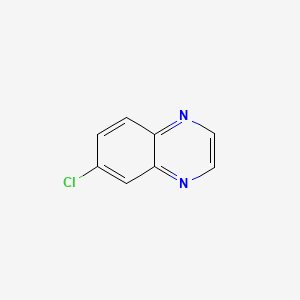

6-Chloroquinoxaline

Description

Corrosion Inhibition

Quinoxaline (B1680401) derivatives, including 6-chloroquinoxaline, have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates corrosive attacks. jmaterenvironsci.com

The protective mechanism of this compound and its derivatives on metal surfaces, such as mild steel in hydrochloric acid (HCl) solution, involves the adsorption of the inhibitor molecules. jmaterenvironsci.com This adsorption can occur through two primary modes: physisorption and chemisorption. jmaterenvironsci.commdpi.com

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. jmaterenvironsci.com It is a result of van der Waals forces. mdpi.com

Chemisorption: This mode involves the sharing or transfer of electrons from the inhibitor molecule to the metal surface, forming a coordinate-type bond. jmaterenvironsci.commdpi.com This is often the dominant mechanism for quinoxaline derivatives due to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which can interact with the d-orbitals of the metal. pcbiochemres.com

The adsorption process displaces water molecules from the metal surface, creating a compact barrier that hinders the corrosion process. jmaterenvironsci.com

Electrochemical techniques are crucial for evaluating the effectiveness of corrosion inhibitors. ugent.be Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed methods. jmaterenvironsci.comugent.be

Potentiodynamic Polarization: This technique provides information about the corrosion rate (corrosion current density, icorr) and the type of inhibition (anodic, cathodic, or mixed). ugent.bekoreascience.kr For this compound derivatives, studies have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com An increase in the concentration of the inhibitor leads to a decrease in the corrosion current density, signifying enhanced protection. jmaterenvironsci.comafricaresearchconnects.com

Electrochemical Impedance Spectroscopy (EIS): EIS data can provide insights into the resistance of the protective film formed on the metal surface. ugent.be In the presence of this compound inhibitors, the diameter of the Nyquist plot semicircles increases with inhibitor concentration. jmaterenvironsci.com This indicates an increase in the charge transfer resistance and, consequently, a higher resistance to corrosion. jmaterenvironsci.com

Table 1: Electrochemical Parameters for Mild Steel in 1 M HCl with and without this compound-2,3(1H,4H)-dione (P2) at 308 K

| Concentration of P2 (M) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| 0 | 1000 | - |

| 10⁻⁶ | 450 | 55 |

| 10⁻⁵ | 250 | 75 |

| 10⁻⁴ | 150 | 85 |

| 10⁻³ | 90 | 91 |

Data sourced from a study on this compound-2,3(1H,4H)-dione. jmaterenvironsci.com

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are used. mdpi.com The Langmuir adsorption isotherm is a model that has been successfully applied to describe the adsorption of this compound derivatives on mild steel in acidic solutions. jmaterenvironsci.comresearchgate.net

The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. libretexts.org The degree of surface coverage (θ) is related to the concentration of the inhibitor. The fit of experimental data to the Langmuir model suggests that the adsorption is uniform over the metal surface, with each adsorption site holding one inhibitor molecule. jmaterenvironsci.com The standard free energy of adsorption (ΔG°ads) can be calculated from the Langmuir isotherm, and its value can indicate the nature of the adsorption. A value of ΔG°ads around -20 kJ/mol or less is consistent with physisorption, while a value around -40 kJ/mol or more suggests chemisorption. jmaterenvironsci.com For a derivative of this compound, a ΔG°ads value of -40.22 kJ mol⁻¹ was calculated, indicating a strong, chemical adsorption process. jmaterenvironsci.com

The efficiency of a corrosion inhibitor is closely linked to its electronic properties. jmaterenvironsci.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to correlate molecular structure with inhibition performance. jmaterenvironsci.compcbiochemres.com

Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface. pcbiochemres.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. pcbiochemres.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic interactions. pcbiochemres.com

For quinoxaline derivatives, the presence of the quinoxaline core, along with substituents like the chloro group, influences these electronic parameters and thus their effectiveness as corrosion inhibitors. pcbiochemres.com The nitrogen atoms and the aromatic ring system are key sites for interaction with the metal surface. jmaterenvironsci.com

Organic Semiconductor Materials

This compound and its derivatives are being explored for their potential use in organic semiconductor materials. smolecule.comrasayanjournal.co.in Organic semiconductors are a class of materials that possess the electronic properties of semiconductors and the processing advantages of organic materials. d-nb.info The conjugated π-electron system present in the quinoxaline ring structure is fundamental to its semiconducting properties. d-nb.info These materials can be used in the fabrication of various electronic devices, including organic field-effect transistors (OFETs). d-nb.infogoogle.com The ability to modify the chemical structure of this compound allows for the tuning of its electronic properties to suit specific semiconductor applications. rasayanjournal.co.in

Electroluminescent Materials

Derivatives of this compound have also shown promise as electroluminescent materials for use in organic light-emitting diodes (OLEDs). smolecule.comrasayanjournal.co.in Electroluminescence is the phenomenon where a material emits light in response to the passage of an electric current. In OLEDs, organic molecules are used as the emissive layer. d-nb.info Quinoxaline derivatives can be doped into a host material to act as the fluorescent emitter. researchgate.net The color of the emitted light can be tuned by modifying the substituents on the quinoxaline core. Studies have shown that devices incorporating certain quinoxaline derivatives can exhibit green electroluminescence with notable current efficiencies. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOMNCITVCXDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202883 | |

| Record name | Quinoxaline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-43-1 | |

| Record name | Quinoxaline, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5448-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloroquinoxaline and Its Derivatives

Strategies for the Preparation of the 6-Chloroquinoxaline Scaffold

The formation of the core this compound structure is predominantly achieved through cyclocondensation reactions involving substituted o-phenylenediamines.

Cyclocondensation Reactions from Substituted o-Phenylenediamines

A fundamental and widely utilized method for constructing the quinoxaline (B1680401) ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ijpda.org For the synthesis of this compound derivatives, this involves starting with a chloro-substituted o-phenylenediamine.

A highly efficient route to this compound-2,3(1H,4H)-dione involves the cyclocondensation of 4-chloro-o-phenylenediamine with oxalic acid. researchgate.net This reaction is typically carried out under acidic conditions, often by refluxing the reactants in a hydrochloric acid solution. researchgate.net The process yields the desired dione (B5365651) in excellent yields, with one study reporting a yield of 94%. researchgate.net The product can be conveniently isolated by simple filtration and washing with water. researchgate.net This method is also noted for its application in the synthesis of various quinoxaline-2,3-dione derivatives.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 4-Chloro-o-phenylenediamine, Oxalic acid | 4N HCl, Reflux | This compound-2,3(1H,4H)-dione | 94% | researchgate.net |

This table summarizes the synthesis of this compound-2,3(1H,4H)-dione from 4-Chloro-o-phenylenediamine and oxalic acid.

An analogous and equally effective method utilizes 4-chlorobenzene-1,2-diamine (B165680) as the starting material, which is condensed with oxalic acid in a hydrochloric acid solution (4N) to produce this compound-2,3(1H,4H)-dione. uctm.eduresearchgate.net This synthesis is a precursor step for creating further derivatives, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. uctm.edu Another variation of this reaction involves refluxing 4-chloro-1,2-phenylenediamine with diethyl oxalate, followed by cooling, filtration, and washing with ethanol (B145695) to yield the pure product. prepchem.com

| Reactants | Reagents/Conditions | Product | Reference |

| 4-Chlorobenzene-1,2-diamine, Oxalic acid | 4N HCl | This compound-2,3(1H,4H)-dione | uctm.eduresearchgate.net |

| 4-chloro-1,2-phenylenediamine, Diethyl oxalate | Reflux, Ethanol wash | 2,3-dihydroxy-6-chloroquinoxaline | prepchem.com |

This table outlines the synthesis of this compound-2,3(1H,4H)-dione and a related dihydroxy derivative using 4-chlorobenzene-1,2-diamine.

Condensation of 4-Chloro-o-phenylenediamine with Oxalic Acid for this compound-2,3(1H,4H)-dione

Synthesis via Chloroacetic Chloride as an Amino Protective Reagent

An alternative synthetic strategy involves the use of chloroacetyl chloride. In one approach, 5-chloro-2-nitro-phenylamine is reacted with chloroacetyl chloride to yield 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. sapub.org Subsequent reduction of the nitro group with H2/Pd-C gives N-(2-amino-4-chloro-phenyl)-2-chloro acetamide, which is then oxidized with hydrogen peroxide to form 6-chloro-1H-quinoxalin-2-one. sapub.org Chloroacetyl chloride can also be used to react with 3-hydrazinoquinoxalines to form triazoloquinoxalines. mdpi.com

Regioselective Synthesis Approaches for Chloroquinoxaline Isomers

Achieving regioselectivity in the synthesis of substituted quinoxalines is a significant challenge, as methods are rarely reported in the literature. scielo.brscielo.br However, some regioselective approaches have been developed. For instance, the electrophilic substitution of 2(1H)-quinoxalinone with chloride ion in 95% sulfuric acid occurs exclusively at the 6-position, providing a facile route to 2,6-dichloroquinoxaline (B50164). researchgate.net Another example is the nitration of quinoxalin-2-ol, which can be performed regioselectively to produce 7-nitroquinoxalin-2-ol. scielo.br This highlights that the strategic choice of starting materials and reaction conditions is crucial for controlling the position of substituents on the quinoxaline ring.

Derivatization Strategies of this compound

The this compound scaffold is a versatile building block for creating a diverse range of derivatives. cymitquimica.com The chlorine atom at the 6-position, along with other reactive sites on the quinoxaline ring, allows for various chemical modifications.

A primary derivatization strategy involves nucleophilic substitution reactions. cymitquimica.com For example, 2,6-dichloroquinoxaline can react with various alcohols, thiols, and amines. rasayanjournal.co.in The reaction of 2,6-dichloroquinoxaline with hydroquinone (B1673460) in an alkaline aqueous solution in the presence of a phase transfer catalyst yields 4-(6-chloroquinoxalin-2-yloxy)phenol (B1589408) through nucleophilic aromatic substitution.

Alkylation is another common derivatization method. The nitrogen atoms in the quinoxaline ring can be alkylated under phase transfer catalysis conditions. researchgate.net For instance, this compound-2,3(1H,4H)-dione can be N-alkylated using monohalogenated agents in the presence of a catalyst like tetra-n-butylammonium bromide (BTBA) and a base such as potassium carbonate in DMF. researchgate.net

Furthermore, the carbonyl groups in this compound-2,3(1H,4H)-dione can be converted to chloro groups through chlorination with reagents like a Vilsmeier reagent (generated in situ from DMF and thionyl chloride) or POCl3, leading to the formation of 2,3,6-trichloroquinoxaline. nih.govresearchgate.net This trichlorinated intermediate can then undergo further selective substitutions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for the functionalization of the this compound scaffold. The chlorine atom on the quinoxaline ring, particularly when activated by the electron-withdrawing nature of the pyrazine (B50134) ring, is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide array of functional groups, thereby tuning the molecule's properties. For instance, the chlorine atom in this compound derivatives can be substituted by nucleophiles such as amines, thiols, or alkoxides. smolecule.com

A common strategy involves the reaction of 2,6-dichloroquinoxaline with nucleophiles. The chlorine atom at the 2-position is generally more reactive towards nucleophilic attack than the one at the 6-position. This regioselectivity is exploited to introduce substituents specifically at the 2-position. For example, reaction with an alkaline aqueous solution of hydroquinone in the presence of a phase transfer catalyst leads to the substitution of the 2-chloro group to form 4-(6-chloroquinoxalin-2-yloxy)phenol. Similarly, reactions with other phenols, alcohols, thiols, and amines can be employed to generate a library of 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in Microwave irradiation has been shown to significantly accelerate these nucleophilic substitution reactions, often leading to higher yields and shorter reaction times. nih.govresearchgate.net

Alkylation Reactions at Nitrogen Atoms (e.g., N-alkylation of Quinoxaline-2,3-diones)

The nitrogen atoms within the quinoxaline ring system, particularly in quinoxaline-2,3-diones, are nucleophilic and can undergo alkylation reactions. This process is crucial for the synthesis of N-substituted derivatives, which often exhibit distinct biological activities compared to their N-H counterparts. The reaction typically involves treating the quinoxaline-2,3-dione with an alkylating agent, such as an alkyl halide, in the presence of a base. sdiarticle4.comresearchgate.net For instance, quinoxaline-2,3-diones react with iodomethane (B122720) in the presence of potassium carbonate to yield 1,4-dimethylquinoxaline-2,3-diones. sdiarticle4.com

The reactivity of the nitrogen atoms can be influenced by the substituents on the quinoxaline core. The presence of electron-donating or electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms and, consequently, the reaction conditions required for efficient alkylation.

Optimization of Alkylation under Phase Transfer Catalysis Conditions

Phase transfer catalysis (PTC) has emerged as a powerful tool for optimizing N-alkylation reactions of quinoxalin-2-ones and their derivatives. researchgate.net This methodology is particularly advantageous when dealing with reactions between a water-soluble nucleophile and a water-insoluble organic substrate. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. researchgate.netnih.gov

The use of PTC in the N-alkylation of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one with propargyl bromide, using potassium carbonate as the base and TBAB as the catalyst in DMF, has been shown to produce the N-alkylated product in good yield. researchgate.net This method offers several advantages, including milder reaction conditions, improved yields, and often, greater selectivity. researchgate.netnih.govrsc.org The efficiency of the PTC system can be fine-tuned by varying the catalyst, solvent, and base, allowing for a high degree of control over the reaction outcome. rasayanjournal.co.innih.gov

Synthesis of 2-Substituted-6-Chloroquinoxalines

The synthesis of 2-substituted-6-chloroquinoxalines is a key area of research due to the diverse biological activities exhibited by this class of compounds. A highly effective method for their preparation involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles under phase transfer catalysis (PTC) conditions. rasayanjournal.co.in

Reactions with Alcohols, Thiols, and Amines

A general and efficient protocol for the synthesis of 2-substituted-6-chloroquinoxalines has been developed utilizing the reaction of 2,6-dichloroquinoxaline with a range of alcohols, thiols, and amines. rasayanjournal.co.in The use of a phase transfer catalyst, such as Tri Ethyl Benzyl Ammonium Chloride (TEBAC), in a solvent like N,N-Dimethylformamide (DMF) with a base such as potassium carbonate, facilitates these reactions at elevated temperatures (70-75°C), leading to good yields of the desired products. rasayanjournal.co.in

For example, the reaction of 2,6-dichloroquinoxaline with (6-chloropyridin-3-yl)methanol was optimized using this PTC method, which significantly improved the reaction rate and yield compared to conventional stirring at lower temperatures. rasayanjournal.co.in The scope of this protocol has been successfully extended to a variety of substituted alcohols and thiols. rasayanjournal.co.in In the case of amines, such as 2,3-dimethylaniline, the reaction can sometimes be carried out at a higher temperature (100°C) without a catalyst to afford the corresponding 2-amino-6-chloroquinoxaline derivative. rasayanjournal.co.in

Table 1: Synthesis of 2-Substituted this compound Derivatives

| Entry | Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | (6-chloropyridin-3-yl)methanol | 2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline | 85 |

| 2 | furan-2-ylmethanethiol | 6-chloro-2-((furan-2-ylmethyl)thio)quinoxaline | 82 |

| 3 | 2-chlorobenzyl alcohol | 2-((2-chlorobenzyl)oxy)-6-chloroquinoxaline | 80 |

| 4 | 2,3-dimethylaniline | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Not specified |

Data sourced from a study on the PTC-mediated synthesis of 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in

Formation of Quinoxaline 1,4-Dioxide Derivatives

Quinoxaline 1,4-dioxides are a significant class of compounds, often exhibiting a broad spectrum of biological activities. scielo.brnih.gov A prominent method for their synthesis is the Beirut reaction, which involves the cycloaddition of a benzofuroxan (B160326) with a suitable reagent. scielo.brscielo.br

Specifically, this compound 1,4-dioxide derivatives can be synthesized from 6-chlorobenzofuroxan. scielo.brscielo.br The synthesis of the starting material, 6-chlorobenzofuroxan, can be achieved in several steps starting from 4-chloro-2-nitroaniline. scielo.brscielo.br This involves diazotization, followed by reaction with sodium azide (B81097) to form an azido (B1232118) intermediate, which upon heating, yields 5-chlorobenzofuroxan (B93099) that exists in tautomeric equilibrium with 6-chlorobenzofuroxan. scielo.brscielo.br

The Beirut reaction is then employed by reacting 6-chlorobenzofuroxan with a β-ketoester like ethyl acetoacetate (B1235776) in the presence of a base. The choice of base can influence the reaction yield; for instance, using morpholine (B109124) instead of triethylamine (B128534) has been shown to improve the yield of 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide. scielo.br The resulting quinoxaline 1,4-dioxide can then be further functionalized. For instance, the active methyl group at the C-2 position can undergo condensation reactions with reagents like dimethylformamide dimethylacetal (DMF-DMA). scielo.br

Synthesis of Bridged Oxadiazol-2-yl and Arylidene Hydrazide Derivatives

Starting from 6-chloro-3-(ethoxycarbonyl)-2-methylquinoxaline 1,4-dioxide, a variety of bridged and hydrazide derivatives can be synthesized. scielo.brscielo.br The ester group can be converted to a hydrazide, 6-chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide, by reacting with hydrazine (B178648) hydrate. scielo.br This hydrazide serves as a versatile intermediate for further elaborations. scielo.brscielo.br

Bridged 1,3,4-oxadiazol-2-yl derivatives can be obtained from this hydrazide. For example, reaction with carbon disulfide in the presence of a base, followed by acidification, can lead to the formation of a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl derivative. scielo.br Alternatively, reaction with an aromatic acid, such as p-nitrobenzoic acid, in the presence of a dehydrating agent can yield a 5-aryl-1,3,4-oxadiazol-2-yl derivative. scielo.brscielo.br

Furthermore, the hydrazide can undergo condensation reactions with various aromatic aldehydes to form arylidene hydrazide derivatives. scielo.brscielo.br These reactions are typically carried out by refluxing the hydrazide and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid, such as glacial acetic acid. scielo.br This straightforward method provides access to a range of N'-arylidene-6-chloro-2-methylquinoxaline-3-carbohydrazide 1,4-dioxides in good yields. scielo.brscielo.br

Table 2: Examples of Synthesized Arylidene Hydrazide Derivatives

| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-6-chloro-2-methylquinoxaline-3-carbohydrazide 1,4-dioxide | 95 | 256-258 |

| 4-Nitrobenzaldehyde | 6-chloro-2-methyl-N'-(4-nitrobenzylidene)quinoxaline-3-carbohydrazide 1,4-dioxide | 92 | 260-262 |

| 4-Methoxybenzaldehyde | 6-chloro-N'-(4-methoxybenzylidene)-2-methylquinoxaline-3-carbohydrazide 1,4-dioxide | 90 | 248-250 |

Data derived from the acidic condensation of 6-chloro-3-(hydrazinecarbonyl)-2-methylquinoxaline 1,4-dioxide with aromatic aldehydes. scielo.br

Oxidation and Reduction Pathways in Derivatization

The derivatization of the this compound scaffold through oxidation and reduction reactions provides a versatile platform for creating a wide array of novel compounds. These transformations primarily target the nitrogen atoms of the pyrazine ring and any susceptible substituents on the benzo-pyrazine framework, such as nitro groups.

Oxidation of the Quinoxaline Ring

The oxidation of the nitrogen atoms in the pyrazine ring of this compound and its derivatives is a key method for producing quinoxaline N-oxides. These N-oxides are important intermediates and have demonstrated significant biological activities. scielo.brnih.gov The process can lead to the formation of mono-N-oxides or di-N-oxides, depending on the reaction conditions and the oxidizing agent used.

Direct oxidation is a common strategy for preparing quinoxaline N-oxides. scielo.brscielo.br This method typically involves treating the quinoxaline derivative with a per-acid. Common oxidizing agents include peracetic acid, peroxyformic acid, and meta-chloroperoxybenzoic acid (m-CPBA). scielo.brscielo.brgoogle.com For instance, this compound can be oxidized to this compound mono-N-oxide, which can then undergo further oxidation to yield this compound-1,4-di-N-oxide. google.com

The synthesis of this compound-1,4-di-N-oxide can be achieved by heating this compound mono-N-oxide with a solution of peracetic acid in acetic acid. google.com Another approach involves the use of hydrogen peroxide in glacial acetic acid or formic acid. google.com A more contemporary and specific method for creating substituted this compound 1,4-dioxides is the Beirut reaction, which involves the reaction of 6-chlorobenzofuroxan with various reagents like β-ketoesters. scielo.brscielo.br

Table 1: Selected Oxidation Reactions for this compound Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Hydrogen peroxide, Formic acid | - | This compound-1,4-di-N-oxide | - | google.com |

| This compound mono-N-oxide | Peracetic acid, Acetic acid | Heat at 50°C for 18 hours | This compound-1,4-di-N-oxide | - | google.com |

Reduction of Quinoxaline Derivatives

Reduction reactions are crucial for the functionalization of this compound derivatives, particularly those bearing nitro groups. The conversion of a nitro group to an amino group introduces a versatile functional handle for further synthetic modifications.

Catalytic hydrogenation is a widely employed method for the reduction of nitro-substituted quinoxalines. This technique often utilizes catalysts such as palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. sapub.orggoogle.com For example, the reduction of 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide with H₂/Pd-C leads to the formation of N-(2-amino-4-chloro-phenyl)-2-chloro acetamide, a precursor for 6-chloro-1H-quinoxalin-2-one. sapub.org

Alternative reducing agents can also be employed. Iron powder in an acidic medium has been shown to be effective for the selective reduction of a nitro group in the presence of a chloro substituent. researchgate.net This method is highlighted as providing good selectivity. researchgate.net Electrochemical methods have also been explored, which examine the behavior of halogenated quinoxalines under reducing potentials. Studies show that the this compound radical anion is relatively stable and does not readily fragment to lose the halide ion. rsc.org For the reduction of nitroarenes in general, catalytic systems using sodium borohydride (B1222165) (NaBH₄) in the presence of a silver catalyst have been shown to be highly efficient and chemoselective, converting nitro groups to amines without affecting halide substituents. mdpi.com

Table 2: Selected Reduction Reactions for Quinoxaline Precursors and Derivatives

| Starting Material | Reagent(s) / Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-(4-chloro-2-nitro-phenyl)-acetamide | H₂/Pd-C | - | N-(2-Amino-4-chloro-phenyl)-2-chloro acetamide | - | sapub.org |

| Nitro group with active chlorine | Iron powder | - | Amino group | Good selectivity | researchgate.net |

| Substituted nitroarenes | 4% Ag/MTA catalyst, NaBH₄ | Room temperature | Corresponding anilines | >90% | mdpi.com |

Advanced Spectroscopic Characterization and Theoretical Correlation Studies

Vibrational Spectroscopy Analysis (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, provides a detailed fingerprint of the molecular vibrations within 6-Chloroquinoxaline. libretexts.org This technique is instrumental in identifying the various functional groups and bonding arrangements present in the molecule. libretexts.org

Experimental Spectra and Correlation with Quantum Chemical Calculations

The experimental FT-IR spectrum of quinoxaline (B1680401) derivatives is typically recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹. uctm.edu To gain a deeper understanding of the observed vibrational bands, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed. uctm.eduresearchgate.net A common approach involves using the B3LYP functional with a substantial basis set like 6-311++G(2d,2p) to compute the harmonic vibrational frequencies. uctm.eduresearchgate.net

A known challenge in theoretical calculations is that harmonic frequencies are often higher than the experimentally observed anharmonic frequencies. To bridge this gap, a scaling factor is typically applied to the calculated wavenumbers. researchgate.net For instance, a scaling factor of 0.9679 has been used for the theoretical frequencies of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione to achieve a strong correlation with experimental data, resulting in a coefficient of determination (R²) of 0.9998. researchgate.net This high degree of correlation between the scaled theoretical and experimental spectra validates the accuracy of the computational model and aids in the precise assignment of vibrational modes. uctm.eduresearchgate.net

Assignment of Vibrational Modes via Potential Energy Distributions

The assignment of specific vibrational modes to the observed IR bands is a critical step in the analysis. This is systematically achieved through the calculation of the Potential Energy Distribution (PED). researchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. smu.edu

For a polyatomic molecule like this compound, which is non-linear, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. libretexts.org These vibrations can be categorized into various types, including stretching, bending, wagging, twisting, scissoring, and rocking motions. libretexts.orglibretexts.org By analyzing the PED, each band in the FT-IR spectrum can be unambiguously assigned to a specific molecular motion or a combination of motions within the this compound framework. For example, in a related derivative, bands in the FT-IR spectrum have been assigned to C-C, C-Cl, and C-N vibrations within the this compound-2,3-dione fragment based on this type of analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound, providing definitive structural confirmation.

Proton (¹H) and Carbon (¹³C) NMR Spectral Elucidation for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide crucial information about the chemical environment of each proton and carbon atom. scielo.brrasayanjournal.co.inrsc.org In the ¹H NMR spectrum, the chemical shifts (δ), coupling constants (J), and multiplicities of the signals reveal the connectivity of the protons. For instance, the aromatic protons of the this compound ring system typically appear as doublets and doublets of doublets, with coupling constants indicative of their ortho and meta relationships. rasayanjournal.co.in

Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, C-Cl bonded). rasayanjournal.co.in The combined analysis of both ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure.

Table 1: Experimental NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 8.02 (d, J = 2.8Hz) | - |

| H-7 | 7.62 – 7.64 (dd, J = 2.4, 8.6Hz) | - |

| H-8 | 7.80 (d, J = 9.0Hz) | - |

| C-2 | - | 157.3 |

| C-3 | 8.52 (s) | 132.1 |

| C-5 | - | 128.2 |

| C-6 | - | 136.1 |

| C-7 | - | 128.7 |

| C-8 | - | 131.0 |

| C-4a | - | 138.9 |

| C-8a | - | 140.7 |

Note: Data corresponds to 2-(Benzyloxy)-6-chloroquinoxaline and serves as an illustrative example. rasayanjournal.co.in The specific shifts for this compound may vary.

Theoretical NMR Chemical Shifts via Gauge-Invariant Atomic Orbital (GIAO)-DFT Method

To complement experimental NMR data, theoretical chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT. uctm.eduresearchgate.netnctu.edu.tw This computational approach allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org

The GIAO-DFT method calculates the nuclear magnetic shielding tensors for each atom in the molecule, which are then converted into chemical shifts. nctu.edu.tw These theoretical calculations can be invaluable for confirming spectral assignments, especially in cases of signal overlap or complex splitting patterns in the experimental spectra. The correlation between the calculated and experimental chemical shifts is often excellent, providing a high level of confidence in the structural elucidation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy unoccupied orbitals (π*). uctm.edu

For example, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a derivative of this compound, showed absorption maxima in the ultraviolet region. uctm.edu The experimental UV-Vis spectrum can be correlated with theoretical calculations using Time-Dependent DFT (TD-DFT) to predict the electronic transitions, including their wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved. uctm.eduresearchgate.net This analysis provides insights into the electronic structure and conjugation within the this compound system.

Experimental Absorption Maxima and Band Assignments

The ultraviolet-visible (UV-Vis) spectrum of a quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, was recorded in the range of 200 nm to 400 nm. uctm.edu While specific experimental absorption maxima for the parent this compound are not detailed in the provided search results, the study of its derivatives provides insight into the expected electronic transitions. The analysis of such derivatives often involves identifying chromophoric and auxochromic groups that influence the absorption spectrum. upi.edu For instance, in a related quinoxaline derivative, experimental infrared bands were identified, providing information about the vibrational modes of the quinoxaline core. uctm.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic absorption spectra of molecules, including excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). nih.govcecam.org For a derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, TD-DFT calculations were performed using the B3LYP functional and the 6-311++G(2d,2p) basis set to determine its oscillator strengths and absorption maxima. uctm.eduresearchgate.net This theoretical approach allows for the assignment of electronic transitions observed in the experimental UV-Vis spectrum. researchgate.net The correlation between experimental and theoretical data is often excellent, with coefficients of determination close to unity. uctm.edu

A study on a similar quinoxaline derivative provided a comparison of experimental and calculated absorption maxima, showcasing the utility of TD-DFT in understanding electronic transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of compounds like this compound. The molecular weight of this compound has been confirmed to be 164.59 g/mol . sigmaaldrich.comsynquestlabs.comnih.gov

Computational and Theoretical Chemistry of 6 Chloroquinoxaline Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic properties of quinoxaline (B1680401) derivatives. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for analyzing complex heterocyclic systems. core.ac.ukd-nb.info

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation, corresponding to a minimum on the potential energy surface. mdpi.com For 6-chloroquinoxaline derivatives, this is typically performed in the gas phase to understand the intrinsic properties of the isolated molecule.

Quantum chemical calculations, such as those performed on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, have utilized the B3LYP hybrid functional combined with basis sets like 6-311++G(2d,2p). uctm.eduresearchgate.net This level of theory is chosen to accurately compute the optimized structural parameters. mdpi.comuctm.edu The geometry optimization process continues until the forces on the atoms are negligible, and the structure represents a stationary point, which is confirmed by ensuring there are no imaginary frequencies in a subsequent vibrational frequency calculation. mdpi.comjmaterenvironsci.com

Following geometry optimization, a detailed analysis of the molecule's structural parameters can be conducted. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. researchgate.net For instance, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione revealed that the calculated geometric parameters correlated well with experimental data obtained from X-ray diffraction, indicating a high level of accuracy for the chosen theoretical method. uctm.edu

The optimized structure of a related compound, this compound-2,3(1H,4H)-dione, was shown to have a non-planar structure. jmaterenvironsci.com In the case of the 1,4-diallyl derivative, calculations showed that the C9=C10 bond in the aromatic ring, with a length of 1.398 Å, is weaker and longer than the C6=C7 bond (1.387 Å). uctm.edu The N–C bond lengths in the quinoxaline system were found to be in the range of 1.361 to 1.467 Å, consistent with similar heterocyclic structures. uctm.edu

Table 1: Selected Calculated Geometrical Parameters for a this compound Derivative (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

| Parameter | Bond/Atoms | Calculated Value (Å/°) |

| Bond Length | C2 – C3 | 1.529 Å |

| C6 = C7 | 1.387 Å | |

| C9 = C10 | 1.398 Å | |

| N1 – C2 | 1.382 Å | |

| N4 – C3 | 1.382 Å | |

| N1 – C10 | 1.401 Å | |

| Bond Angle | C5-C10-N1 | 120.3° |

| C7-C6-Cl1 | 119.7° | |

| Dihedral Angle | C7-C6-C5-C10 | -0.5° |

| C3-N4-C5-C6 | -178.6° | |

| This table is generated based on data reported for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from DFT calculations. uctm.edu |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. imperial.ac.ukwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

For quinoxaline derivatives, the HOMO and LUMO energies are calculated using DFT. researchgate.netmdpi.com In a study of 5,8-quinolinedione-betulin hybrids, the HOMO was found to be delocalized on the betulin (B1666924) moiety, while the LUMO was localized on the 5,8-quinolinedione (B78156) part. mdpi.com For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the HOMO-LUMO energy gap was calculated to be 4.4976 eV, indicating high polarizability and reactivity. uctm.edu A smaller energy gap generally implies that the molecule is more easily excitable and more chemically reactive. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a this compound Derivative (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

| Parameter | Energy (eV) |

| EHOMO | -6.7464 |

| ELUMO | -2.2488 |

| Energy Gap (ΔE) | 4.4976 |

| This table is generated based on data reported for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from DFT calculations. uctm.edu |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MESP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.comresearchgate.net

In the analysis of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the MESP surface revealed that the most negative regions are located around the oxygen atoms of the quinoxaline-2,3-dione fragment, making them the primary sites for electrophilic interactions. uctm.eduresearchgate.netresearchgate.net Conversely, the carbon atoms in the aromatic ring were identified as regions of nucleophilic reactivity. uctm.eduresearchgate.net This analysis is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. uctm.edu

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de This method provides detailed insights into bonding, hybridization, and intramolecular delocalization (charge transfer) interactions. uni-muenchen.de

NBO analysis on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione was performed to understand its electronic structure. researchgate.net The analysis includes calculating the natural charge population on each atom, which quantifies the electron distribution. researchgate.net Furthermore, second-order perturbation theory is used within the NBO framework to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These "delocalization" corrections indicate departures from an idealized Lewis structure and are crucial for understanding phenomena like hyperconjugation and resonance. uni-muenchen.de For the quinoxaline derivative, NBO analysis helps to confirm the strength and nature of bonds, such as the strong N1-C2 and N4-C3 bonds. uctm.edu

Molecular Electrostatic Potential (MESP) Surface Analysis

Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. d-nb.inforesearchgate.netresearchgate.net These descriptors provide a quantitative basis for concepts derived from FMO and MESP analyses.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the capacity of a molecule to receive electrons. uctm.edu

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is defined as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η). researchgate.net

For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the calculated values of hardness (η = 2.2488 eV) and softness (S = 0.4447 eV) classify it as a highly polarizable and reactive compound, which is consistent with the MESP analysis. uctm.edu

Table 3: Global Reactivity Descriptors for a this compound Derivative (Data based on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.4976 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2488 |

| Global Softness (S) | 1 / η | 0.4447 |

| Electronegativity (χ) | -μ | 4.4976 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.4976 |

| This table is generated based on data reported for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione from DFT calculations. uctm.edu |

Fukui Indices for Local Reactivity Analysis

Fukui indices are powerful quantum chemical descriptors used to predict the local reactivity of different atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. schrodinger.comsubstack.com These indices are derived from the change in electron density at a specific atomic position when an electron is added to or removed from the molecule. substack.com For quinoxaline derivatives, Fukui indices help identify the most probable sites for chemical reactions.

For instance, in derivatives like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, density functional theory (DFT) calculations have shown that the oxygen atoms of the quinoxaline-2,3-dione fragment influence the electrophilic reactivity. researchgate.netuctm.edu Conversely, the nucleophilic reactivity is primarily dependent on the carbon atoms within the aromatic ring. researchgate.netuctm.edu The calculation of condensed Fukui indices involves determining the atomic charges in the neutral, anionic, and cationic states of the molecule. substack.com The sites with the highest values of f(+) are most susceptible to nucleophilic attack, while those with the highest f(-) values are prone to electrophilic attack. schrodinger.comsubstack.com

Absolute Electronegativity and Hardness Calculations

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopman's theorem. uctm.edujmaterenvironsci.com The formulas are as follows:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Absolute Electronegativity (χ) = (I + A) / 2

Absolute Hardness (η) = (I - A) / 2

For this compound derivatives studied as corrosion inhibitors, these quantum chemical parameters are correlated with their inhibition efficiency. jmaterenvironsci.com A high HOMO energy (E_HOMO) indicates a greater tendency to donate electrons, which is beneficial for adsorption on a metal surface. A low LUMO energy (E_LUMO) suggests a higher capacity to accept electrons. jmaterenvironsci.com

Table 1: Calculated Quantum Chemical Properties for a Quinoxaline Derivative

| Parameter | Value (Gas Phase) | Value (Aqueous Phase) |

| E_HOMO | -7.06 eV | -7.46 eV |

| E_LUMO | -1.97 eV | -1.98 eV |

| Energy Gap (ΔE) | 5.09 eV | 5.48 eV |

| Ionization Potential (I) | 7.06 eV | 7.46 eV |

| Electron Affinity (A) | 1.97 eV | 1.98 eV |

| Electronegativity (χ) | 4.51 eV | 4.72 eV |

| Hardness (η) | 2.55 eV | 2.74 eV |

| Softness (σ) | 0.39 eV⁻¹ | 0.36 eV⁻¹ |

This table presents theoretical data for a representative quinoxaline derivative, illustrating the typical values obtained from DFT calculations. jmaterenvironsci.com

Electronic Charge Transfer Calculations

The fraction of electrons transferred (ΔN) from an inhibitor molecule to a metal surface, like iron, is a key parameter in corrosion inhibition studies. This value can be calculated using the absolute electronegativity and hardness of both the inhibitor molecule and the metal atom. jmaterenvironsci.comresearchgate.net The formula, based on Pearson's electronegativity equalization principle, is:

ΔN = (χ_Fe - χ_inh) / [2 * (η_Fe + η_inh)]

Here, χ_Fe and η_Fe are the absolute electronegativity and hardness of the iron atom (theoretically, χ_Fe ≈ 7 eV and η_Fe ≈ 0 eV for bulk iron), and χ_inh and η_inh are the corresponding values for the inhibitor molecule. jmaterenvironsci.comresearchgate.net A positive value of ΔN indicates that the molecule tends to donate electrons to the metal surface. researchgate.net This process of charge transfer is crucial for the formation of a protective film that inhibits corrosion. mdpi.com Methods like the electrophilicity-based charge transfer (ECT) method can also be employed to investigate interactions between the molecule and other entities, such as DNA bases. researchgate.net

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting crystal packing and material properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. uctm.eduresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify and analyze different types of intermolecular contacts. iucr.org

Characterization of Non-Covalent Interactions

The stability of the crystal structure of this compound derivatives is determined by various non-covalent interactions. rsc.org While classical strong hydrogen bonds may be absent in some derivatives, a network of weaker interactions often dictates the molecular assembly. uctm.edu

These can include:

Weak C–H···O hydrogen bonds: These interactions can form chains of molecules within the crystal lattice. uctm.edu

π-π stacking interactions: The aromatic rings of the quinoxaline core can stack on top of each other, contributing to crystal stability. The distances between the centroids of these rings are typically in the range of 3.3 to 3.8 Å. nih.gov

C–H···π interactions: Hydrogen atoms can interact with the electron cloud of the aromatic rings. rsc.org

Halogen-involved interactions: The chlorine atom can participate in interactions such as C···Cl contacts. researchgate.net

In the crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, for example, weak C–H···O and π-ring intermolecular interactions are influential in the crystal packing. uctm.edu

Table 2: Intermolecular Contacts for a Quinoxaline Derivative from Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 48.7 |

| C···H/H···C | 32.0 |

| O···H/H···O | 15.4 |

| C···C | 1.9 |

| N···H/H···N | 1.1 |

This table shows a representative distribution of intermolecular contacts for a quinoxaline derivative, highlighting the prevalence of H-bond and van der Waals interactions. iucr.org

Simulation Methods for Adsorption Phenomena (e.g., Monte Carlo Simulation for Corrosion Inhibition Mechanisms)

Monte Carlo (MC) simulations are employed to study the adsorption of inhibitor molecules onto a metal surface, providing insights into the most stable adsorption configurations and the interaction energies involved. jmaterenvironsci.comresearchgate.net This method is particularly useful for understanding corrosion inhibition mechanisms at the molecular level. mdpi.comjmaterenvironsci.com

In a typical MC simulation for corrosion inhibition, a simulation box is created containing the metal surface (e.g., an Fe (111) or Fe (110) plane), the inhibitor molecules, and solvent molecules (e.g., water). mdpi.comjmaterenvironsci.com The system's energy is minimized to find the most favorable adsorption sites for the inhibitor on the metal surface. jmaterenvironsci.com The adsorption energy, which is a key output of the simulation, indicates the strength of the interaction between the inhibitor and the surface. A more negative (i.e., higher absolute value) adsorption energy suggests a stronger and more stable adsorption, which generally correlates with higher inhibition efficiency. jmaterenvironsci.com

For quinoxaline derivatives, MC simulations have shown that these molecules tend to adsorb in a flat-lying orientation on the metal surface. mdpi.com This orientation maximizes the contact between the molecule's π-systems and heteroatoms with the surface, facilitating effective protection against corrosion. mdpi.comjmaterenvironsci.com The results from MC simulations often show good agreement with experimental findings and DFT calculations, providing a comprehensive understanding of the inhibition process. researchgate.netjmaterenvironsci.com

Medicinal Chemistry and Biological Activity of 6 Chloroquinoxaline Derivatives

Antimicrobial Activity

Derivatives of 6-chloroquinoxaline have demonstrated significant antimicrobial potential, with studies revealing their effectiveness against a range of pathogenic bacteria and fungi. nih.gov The structural modifications on the quinoxaline (B1680401) core play a crucial role in modulating their antimicrobial spectrum and potency. rasayanjournal.co.in

The antibacterial properties of this compound derivatives have been extensively investigated, revealing their capacity to inhibit the growth of both Gram-positive and Gram-negative bacteria. rasayanjournal.co.innih.gov

Numerous studies have reported the in vitro antibacterial activity of newly synthesized this compound derivatives against a panel of standard bacterial strains. For instance, a series of 2-substituted-6-chloroquinoxalines were evaluated using the agar (B569324) well-diffusion method against Staphylococcus aureus (ATCC-6538), Bacillus subtilis (ATCC-6633), Escherichia coli (ATCC-11229), and Pseudomonas aeruginosa (ATCC-29213). rasayanjournal.co.in Several of these compounds exhibited significant zones of inhibition, with some showing better activity than the standard drug, chloramphenicol. rasayanjournal.co.in

Another study focused on quinoxaline-6-carbaldehyde (B160717), a derivative of this compound, which was tested against 414 bacterial isolates. derpharmachemica.com The majority of S. aureus and Vibrio cholerae isolates were inhibited at concentrations of 100 µg/ml. derpharmachemica.com Bacilli and salmonellae also showed sensitivity to this compound. derpharmachemica.com However, isolates of Escherichia coli, Pseudomonas, and Klebsiella species were mostly resistant. derpharmachemica.com

The table below summarizes the antibacterial activity of selected this compound derivatives from a study, highlighting their efficacy against various bacterial strains.

| Compound | Gram-Positive Strains (Zone of Inhibition in mm) | Gram-Negative Strains (Zone of Inhibition in mm) | ||

|---|---|---|---|---|

| S. aureus | B. subtilis | E. coli | P. aeruginosa | |

| 3a | 12 | 14 | 13 | 11 |

| 3b | 13 | 12 | 14 | 12 |

| 3c | 20 | 22 | 24 | 23 |

| 3d | 21 | 23 | 22 | 24 |

| 3e | 14 | 13 | 12 | 14 |

| 3f | 19 | 18 | 20 | 22 |

| Chloramphenicol (Standard) | 18 | 20 | 22 | 21 |

Data sourced from a study on 2-substituted 6-chloro-quinoxaline derivatives. rasayanjournal.co.in

The minimum inhibitory concentration (MIC) is a crucial quantitative measure of a compound's antibacterial potency. scielo.br For this compound derivatives, MIC values are typically determined using broth or agar dilution methods. derpharmachemica.com

In one study, the MIC of quinoxaline-6-carbaldehyde was determined against various bacteria. derpharmachemica.com The drug inhibited most of the tested bacterial isolates at concentrations between 25-100 μg/ml, with a few being sensitive at a lower concentration of 10 μg/ml. derpharmachemica.com For Shigella dysenteriae 7, the MIC was found to be 25 μg/ml. derpharmachemica.com Another research effort synthesized a series of 3,6-disubstituted- and 2,3,6-trisubstituted-quinoxalines and found that one compound, in particular, exhibited a broad-spectrum antibacterial activity with MIC values ranging from 0.01–0.24 µg/ml, which was more potent than the reference drug streptomycin (B1217042) (MIC= 0.03–0.97 µg/ml). researchgate.net

The table below presents the MIC values for selected quinoxaline derivatives against various microorganisms.

| Compound | B. subtilis (μg/mL) | S. aureus (μg/mL) | E. coli (μg/mL) | P. vulgaris (μg/mL) | C. albicans (μg/mL) | A. flavus (μg/mL) |

|---|---|---|---|---|---|---|

| 2d | 16 | 32 | 8 | 32 | >256 | >256 |

| 3c | 16 | 32 | 8 | 32 | 64 | 128 |

| 3f | 32 | 32 | 16 | 16 | 32 | 32 |

| 4 | 16 | 32 | 16 | 32 | 64 | 128 |

| 6a | 16 | 32 | 32 | 32 | 32 | 32 |

| 6b | 32 | 32 | 16 | 16 | 32 | 32 |

| 10 | >256 | >256 | >256 | >256 | 16 | 16 |

Data sourced from a study on new substituted quinoxalines. mdpi.com

Distinguishing between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) action is vital for understanding the therapeutic potential of an antimicrobial agent. wikipedia.org This is often determined by comparing the minimal bactericidal concentration (MBC) to the MIC. nih.gov An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. vt.edu

For quinoxaline-6-carbaldehyde, it was found to be bacteriostatic against Shigella dysenteriae 7 and bactericidal against S. aureus. derpharmachemica.com In a study on quinoxaline derivatives, some compounds were identified as bactericidal due to their low MBC/MIC ratios. Further research on phenyl substituted quinoxalines also involved assessing their relative bactericidal and bacteriostatic activities. nih.gov

While in vitro studies provide valuable initial data, in vivo testing in animal models is essential to confirm the antibacterial efficacy of a compound. derpharmachemica.com Quinoxaline-6-carbaldehyde's antibacterial activity was confirmed through animal experiments, where its toxicity and protective efficacy were also evaluated. derpharmachemica.com In another study, specific quinoxaline 1,4-di-N-oxide derivatives were evaluated in vivo, with one compound showing activity in reducing CFU counts in the lungs and spleens of infected mice after oral administration.

In addition to their antibacterial properties, this compound derivatives have also shown promise as antifungal agents. nih.gov A study investigating novel quinoxaline derivatives demonstrated significant antifungal activities. Similarly, other research has highlighted the antifungal potential of various synthesized quinoxaline compounds. nih.gov For instance, some 2-sulphonylquinoxalines and 3-[(alkylthio)methyl]quinoxaline-1-oxide derivatives have been reported as compounds with high antifungal activity. core.ac.uk

The table below shows the antifungal activity of some new quinoxaline derivatives.

| Compound | A. niger (Zone of Inhibition in mm) | C. albicans (Zone of Inhibition in mm) |

|---|---|---|

| 4 | 12 | 10 |

| 5a | - | 10 |

| 5b | - | 11 |

| 5c | - | 10 |

| 5d | - | 10 |

| 5e | - | 10 |

| 6 | 11 | 12 |

| 7a | 12 | 11 |

| 7b | 10 | - |

| 7c | 11 | - |

| 7d | 10 | - |

| 7e | 11 | - |

| Fluconazole (Standard) | 15 | 16 |

Data sourced from a study on new quinoxaline derivatives. nih.gov A "-" indicates no activity.

Elucidation of Bacteriostatic versus Bactericidal Action

Antimycobacterial Activity

Derivatives of this compound have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. In the search for new therapeutic agents, particularly for multidrug-resistant strains, these compounds have shown promise. researchgate.netul.ac.za

One area of research has focused on quinoxaline 1,4-di-N-oxides (QdNOs). Based on the structural similarities between QdNOs and vitamin K, which is vital for the metabolism of M. tuberculosis, a series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were evaluated. mdpi.com These studies revealed that N-oxide fragments play a significant role in the inhibition of mycobacterial growth. mdpi.com For instance, certain 6-chloro derivatives demonstrated notable activity against the M. tuberculosis H37Rv strain. researchgate.netmdpi.com

Further modifications, such as the introduction of a halogen atom at the 6-position of the quinoxaline ring in 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, have been shown to increase antimycobacterial activity. researchgate.net In another study, a series of quinoxaline alkynyl derivatives were synthesized from 3-(6-chloroquinoxalin-2-yl)prop-2-yn-1-ol. One of these compounds exhibited high activity against the M. tuberculosis H37RV strain with a minimum inhibitory concentration (MIC90) of 1.13 µM. ul.ac.za Additionally, some 6-chloro-substituted compounds were found to be more active and possess a better safety profile compared to their unsubstituted counterparts. researchgate.net

Research has also explored QdNOs containing various nitrogenous heterocyclic moieties. Four such compounds, including a 6-imidazolyl and a 6-(1,2,4-triazol-1-yl) substituted derivative, displayed potent activity against the M. tuberculosis H37Rv strain with MIC values of ≤ 0.25 μg/mL and exhibited low toxicity. researchgate.netmdpi.com The 6-(1,3,4-triazol-1-yl) substituted derivative, in particular, showed high antitubercular activity in a macrophage model infected with M. tuberculosis. mdpi.com

Anticancer / Cytotoxic Activity

The this compound scaffold is a key pharmacophore in the development of new anticancer agents, with various derivatives demonstrating significant cytotoxic effects against a range of human cancer cell lines. nih.govsci-hub.se

Numerous studies have confirmed the in vitro cytotoxic potential of this compound derivatives against several human cancer cell lines, including colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and gastric carcinoma (MKN-45). nih.govekb.egsci-hub.se

For example, a series of newly synthesized this compound derivatives were tested for their cytotoxic activities against HCT-116 and MCF-7 cell lines. One particular compound showed more potent cytotoxic activity against both HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11μM) cell lines than the reference drug, doxorubicin. ekb.eg Another study reported a series of quinoxaline derivatives, with one compound exhibiting the best anticancer activity against HCT116 and MCF-7 cell lines with IC50 values of 2.5 µM and 9 µM, respectively. nih.gov

Chalcone-quinoxalin conjugates have also been evaluated. One such compound containing a this compound moiety demonstrated excellent activity against MCF-7 cells with an IC50 value of 9.1lM. sci-hub.se Furthermore, derivatives of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl] have shown potent inhibition of various human cancer cells at nanomolar concentrations. sci-hub.se

A critical feature of solid tumors is the presence of hypoxic (low oxygen) regions, which are often resistant to standard cancer therapies. nih.gov Quinoxaline 1,4-di-N-oxide (QdNO) derivatives have been specifically investigated for their selective toxicity toward these hypoxic cells. nih.govscielo.br This selectivity is a highly desirable characteristic for anticancer drugs. nih.gov

The bioreductive activation of these compounds is thought to be driven by the 1,4-di-N-oxide moiety. nih.gov Studies on a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides with substituents at the 6- and/or 7- positions have shown that compounds with electron-withdrawing groups, such as a chloro group, are more readily reduced and thus more active in hypoxic conditions. nih.govfrontiersin.org The 6(7)-chloro compounds, in particular, demonstrated the greatest hypoxia selectivity. nih.gov

In one study, a palladium(II) complex with 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N(1),N(4)-dioxide as a ligand was found to be a more potent cytotoxin in hypoxia (Potency = 5.0 microM) than the free ligand itself and the well-known hypoxia-selective drug, tirapazamine. frontiersin.orgresearchgate.net Similarly, a vanadyl complex with 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1, N4-dioxide also showed excellent selective cytotoxicity in hypoxic conditions while being non-toxic in aerobic (normal oxygen) environments. researchgate.net

The potency of this compound derivatives as anticancer agents is commonly expressed by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Studies have reported a wide range of IC50 values for various this compound derivatives against different cancer cell lines, demonstrating their potential as effective cytotoxic agents. nih.govekb.egsci-hub.se

Table 1: IC50 Values of Selected this compound Derivatives against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| This compound derivative | HCT-116 | 6.18 | ekb.eg |

| This compound derivative | MCF-7 | 5.11 | ekb.eg |

| Quinoxaline derivative VIIIc | HCT-116 | 2.5 | nih.gov |

| Quinoxaline derivative VIIIc | MCF-7 | 9 | nih.gov |

| Chalcone-quinoxalin conjugate A5 | MCF-7 | 9.1 | sci-hub.se |

| Quinoxaline derivative XVa | HCT-116 | 4.4 | nih.gov |

| Quinoxaline derivative XVa | MCF-7 | 5.3 | nih.gov |

To fully understand the anticancer potential of this compound derivatives, researchers have investigated the molecular mechanisms through which they exert their cytotoxic effects.

One of the key mechanisms identified is the inhibition of topoisomerase II enzymes (Topo II). These enzymes are crucial for managing DNA topology during replication and transcription, and their disruption can trigger cell death. frontiersin.orgnih.gov Compounds that stabilize the complex formed between Topo II and DNA during the cleavage process are known as Topo II poisons. frontiersin.orgnih.gov

Chloroquinoxaline sulfonamide (CQS, NSC 339004), a compound active against various solid tumors, has been identified as a poison for both topoisomerase II alpha (Topo IIα) and topoisomerase II beta (Topo IIβ). nih.govresearchgate.net This dual inhibitory action disrupts the normal function of these essential enzymes, leading to the antineoplastic effects observed. researchgate.net It is noteworthy that the detection of this poisoning activity can be highly dependent on the specific laboratory methods used. nih.govresearchgate.net The structural similarity of CQS to other known Topo IIβ-specific drugs prompted this investigation into its mechanism. nih.gov

Mechanistic Investigations of Antineoplastic Action

Induction of DNA Double-Stranded Breaks and Subsequent Apoptosis

Certain quinoxaline derivatives exert their anticancer effects by inducing significant damage to cellular DNA, specifically by causing double-stranded breaks (DSBs). This damage triggers a cascade of cellular events that ultimately leads to programmed cell death, or apoptosis.

For instance, studies on 6-nitroquinoxaline (B1294896) derivatives have shown that they can lead to the induction of DNA double-stranded breaks, causing the cell cycle to arrest at the G0/G1 and G2/M phases, which culminates in apoptotic cell death in HCT-116 colon cancer cells. nih.gov This mechanism of action is a hallmark of many DNA-damaging anticancer agents. nih.gov

Further research has identified other quinoxaline-based compounds that are potent inducers of apoptosis. A specific N-allyl quinoxaline derivative, referred to as compound 8, was found to trigger apoptosis in A549 lung cancer and MCF-7 breast cancer cells. mdpi.com Similarly, a nicotinamide-based quinoxaline derivative (identified as compound 6) was shown to induce both early and late-stage apoptosis in HCT-116 cells. scielo.br Another promising agent, a piperazinylquinoxaline-based derivative known as compound 11, significantly increased the rate of apoptosis in HepG-2 liver cancer cells. tandfonline.com In the same cell line, the nih.govnih.govoncotarget.comtriazolo[4,3-a]quinoxaline derivative 25d also demonstrated the ability to induce apoptosis. mdpi.com

The apoptotic mechanism was further elucidated in studies involving a quinoxaline-based derivative designated as compound IV. Treatment of prostate cancer (PC-3) cells with this compound led to a significant upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

A key strategy in modern cancer therapy is the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in this pathway, making it a prime target for anticancer drugs. Several this compound derivatives have been specifically designed and synthesized to act as VEGFR-2 inhibitors.

One such series of this compound derivatives produced a lead, compound 6, which demonstrated potent cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 6.18 µM and 5.11 µM, respectively. nih.govmdpi.com

Other quinoxaline-based scaffolds have also yielded powerful VEGFR-2 inhibitors. A series of piperazinylquinoxaline derivatives were evaluated, with compound 11 emerging as a highly promising candidate. It displayed potent inhibition of VEGFR-2 with an IC₅₀ value of 0.19 µM, alongside significant cytotoxicity against a panel of cancer cell lines including A549 (lung), HepG-2 (liver), Caco-2 (colon), and MDA (breast) cells. tandfonline.comnih.gov

In another study, nih.govnih.govoncotarget.comtriazolo[4,3-a]quinoxaline derivatives were synthesized and tested. mdpi.com Several of these compounds showed remarkable inhibitory activity against VEGFR-2, with IC₅₀ values in the low nanomolar range. mdpi.com

The table below summarizes the VEGFR-2 inhibitory activity of selected quinoxaline derivatives.

| Compound ID | Derivative Class | VEGFR-2 IC₅₀ | Target Cancer Cell Line | Cytotoxicity IC₅₀ | Reference |

| Compound 6 | This compound | Not specified | HCT-116 | 6.18 µM | nih.govmdpi.com |

| MCF-7 | 5.11 µM | nih.govmdpi.com | |||

| Compound 11 | Piperazinylquinoxaline | 0.19 µM | HepG-2 | 9.52 µM | tandfonline.comnih.gov |

| Compound 25d | nih.govnih.govoncotarget.comTriazolo[4,3-a]quinoxaline | 3.4 ± 0.3 nM | HepG2 | 4.1 ± 0.4 µM | mdpi.com |

| Compound 25e | nih.govnih.govoncotarget.comTriazolo[4,3-a]quinoxaline | 5.2 ± 0.4 nM | MCF-7 | 7.3 ± 0.6 µM | mdpi.com |

| Compound 6 | Nicotinamide-based | 60.83 nM | HCT-116 | 9.3 ± 0.02 µM | scielo.br |

| HepG-2 | 7.8 ± 0.025 µM | scielo.br |

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its deregulation is implicated in numerous human cancers. nih.gov The quinoxaline scaffold has been identified as a basis for developing c-Met inhibitors, often acting as selective ATP competitive inhibitors. eurekaselect.com

While research into specific this compound derivatives as c-Met inhibitors is ongoing, studies on related heterocyclic structures highlight the potential of this chemical class. For example, a series of nih.govnih.govoncotarget.comtriazolo[4,3-a]pyrazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2. researchgate.net Among these, compounds 17a, 17e, and particularly 17l, demonstrated excellent inhibitory activity against c-Met kinase at the nanomolar level. researchgate.net Compound 17l was the most potent, with a c-Met IC₅₀ of 26 nM. researchgate.net

Similarly, quinazolinone hydrazide triazole derivatives, which are structurally related to quinoxalines, have been investigated as c-Met inhibitors. researchgate.net Compound CM9 from this series showed notable inhibitory activity against MET kinase. researchgate.net The broader family of quinoline (B57606) derivatives has also produced selective c-Met kinase inhibitors. These findings collectively suggest that the this compound framework is a promising scaffold for the design of novel c-Met kinase inhibitors.

In Vivo Tumor Growth Inhibition in Animal Models

The anticancer potential of quinoxaline derivatives observed in laboratory cell studies (in vitro) has been validated in animal (in vivo) models, demonstrating their ability to inhibit tumor growth in a living system.

An imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, was tested in a xenograft model where A549 human lung cancer cells were implanted in nude mice. scielo.br The study found that compound 6b significantly suppressed tumor volume, with the high-dose group (30 mg/kg) achieving a 33% tumor growth inhibition. scielo.br

In another study, an N-allyl quinoxaline derivative (compound 8) was evaluated in a solid-Ehrlich carcinoma model. mdpi.com This compound showed a remarkable tumor inhibition ratio of 68.19%, which was comparable to the standard chemotherapy drug 5-FU. mdpi.com

A different quinoxaline-based derivative, referred to as compound IV, was tested in an Ehrlich solid tumor model and was found to significantly reduce both tumor volume and weight with minimal toxicity. nih.gov Furthermore, the imidazoquinoxaline derivative EAPB0203 was tested in mice xenografted with M4Be melanoma cells, where it caused a significant decrease in tumor size compared to both control and the reference drug fotemustine. nih.gov